2-Aminobenzamide
Overview
Description
2-Aminobenzamide, also known as this compound, is an organic compound with the molecular formula C7H8N2O. It is a derivative of anthranilic acid and is characterized by the presence of an amide group attached to the benzene ring. This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Anthranilamide is a versatile compound that interacts with multiple targets. It has been found to exhibit antiproliferative activity against a variety of cancer cell lines, including glioblastoma, pancreatic adenocarcinoma, colorectal carcinoma, lung carcinoma, and various types of leukemia . Additionally, it has demonstrated antiviral activity against human coronaviruses and HIV-1 . It also inhibits biofilm formation in certain bacterial strains .
Mode of Action
Anthranilamide interacts with its targets in different ways depending on the biological context. In cancer cells, it suppresses proliferation and promotes apoptosis . As an antiviral agent, it exerts a direct influence on the viral envelope, which can inhibit the ability of viruses to infect host cells . In the context of bacterial biofilms, it disrupts the formation of these protective structures without affecting bacterial growth .
Biochemical Pathways
Anthranilamide’s effects on biochemical pathways are diverse and depend on the specific target. In cancer cells, it can affect pathways related to cell proliferation, apoptosis, angiogenesis, and cell migration . In the context of viral infections, it likely interferes with the pathways viruses use to enter and replicate within host cells .
Pharmacokinetics
The effectiveness of anthranilamide in various biological screenings suggests that it has sufficient bioavailability to interact with its targets .
Result of Action
The results of anthranilamide’s action are context-dependent. In cancer cells, it can lead to decreased viability and increased apoptosis . In viral infections, it can inhibit viral replication and prevent the onset of disease . In bacterial biofilms, it can disrupt the biofilm structure, potentially making the bacteria more susceptible to immune responses or other treatments .
Action Environment
The environment can influence the action of anthranilamide. For instance, the compound’s antiviral and antibacterial activities might be affected by factors such as pH, temperature, and the presence of other substances . Furthermore, the cultivation environment of rice has been suggested to influence the effectiveness of anthranilamide produced by Streptomyces spp. in controlling bacterial blight .
Biochemical Analysis
Biochemical Properties
Anthranilamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms the basis for the design and synthesis of novel amide-type hybrid molecules based on anthranilic acid and quinoline or β-carboline heterocyclic scaffolds .
Cellular Effects
Anthranilamide has been found to have a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, anthranilamides with chloroquine core and halogenated anthranilic acid were the most active agents toward diverse cancer cell lines .
Molecular Mechanism
Anthranilamide exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, anthranilamides with PQ core inhibited HIV-1 with EC50 values of 9.3 and 14.1 µM, respectively .
Temporal Effects in Laboratory Settings
The effects of Anthranilamide change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Anthranilamide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Anthranilamide is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Anthranilamide is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Anthranilamide and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminobenzamide can be synthesized through several methods. One common approach involves the reaction of anthranilic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. This reaction typically occurs under reflux conditions, resulting in the formation of anthranilamide.
Industrial Production Methods: In industrial settings, anthranilamide is often produced through the catalytic hydrogenation of nitrobenzamide. This process involves the reduction of nitrobenzamide using hydrogen gas in the presence of a metal catalyst such as palladium or platinum. The reaction is carried out under high pressure and temperature to achieve high yields of anthranilamide.
Chemical Reactions Analysis
Types of Reactions: 2-Aminobenzamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form anthranilic acid or other oxidized derivatives.
Reduction: Reduction of anthranilamide can yield compounds such as 2-aminobenzyl alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed:
Oxidation: Anthranilic acid, quinazoline derivatives.
Reduction: 2-aminobenzyl alcohol, aniline derivatives.
Substitution: Various substituted benzamides and related compounds.
Scientific Research Applications
2-Aminobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives have shown potential as antimicrobial and antiviral agents. They are also used in the study of enzyme inhibitors and receptor ligands.
Medicine: this compound-based compounds are investigated for their anticancer, anti-inflammatory, and analgesic properties.
Industry: It is used in the production of dyes, pigments, and polymers. This compound is also employed as an intermediate in the synthesis of insecticides and herbicides.
Comparison with Similar Compounds
2-Aminobenzamide can be compared with other similar compounds, such as:
Anthranilic Acid: Both compounds share a common benzene ring structure, but anthranilic acid has a carboxylic acid group instead of an amide group.
Benzamide: Similar to anthranilamide, benzamide has an amide group attached to the benzene ring, but it lacks the amino group present in anthranilamide.
Quinazoline Derivatives: These compounds are structurally related to anthranilamide and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Uniqueness: this compound’s uniqueness lies in its versatile chemical reactivity and wide range of applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-aminobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBFMLJZNCDSMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021789 | |
Record name | 2-Aminobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Light brown crystalline powder; [Alfa Aesar MSDS], Solid | |
Record name | 2-Aminobenzamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3064 | |
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Record name | 2-Aminobenzamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033947 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
300 °C | |
Record name | 2-AMINOBENZAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5261 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
>20.4 [ug/mL] (The mean of the results at pH 7.4), Soluble in ethanol; very soluble in ethyl ether, benzene; very soluble in ethyl acetate | |
Record name | SID47193674 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 2-AMINOBENZAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5261 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000263 [mmHg] | |
Record name | 2-Aminobenzamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3064 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
ADP-ribose synthesis inhibitor | |
Record name | 2-AMINOBENZAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5261 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LEAFLETS FROM CHLOROFORM OR WATER | |
CAS No. |
88-68-6 | |
Record name | Anthranilamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Aminobenzamide | |
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Record name | 2-AMINOBENZAMIDE | |
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Record name | Benzamide, 2-amino- | |
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Record name | 2-Aminobenzamide | |
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Record name | Anthranilamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.683 | |
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Record name | 2-AMINOBENZAMIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1M2WEK6VA | |
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Record name | 2-AMINOBENZAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5261 | |
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Record name | 2-Aminobenzamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033947 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
110 °C (decomposes), 109 - 111.5 °C | |
Record name | 2-AMINOBENZAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5261 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Aminobenzamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033947 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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